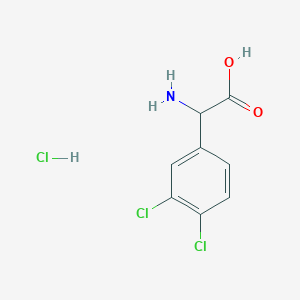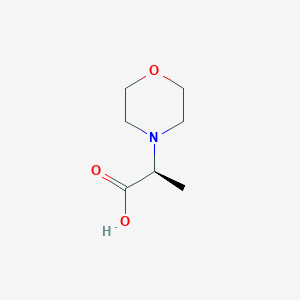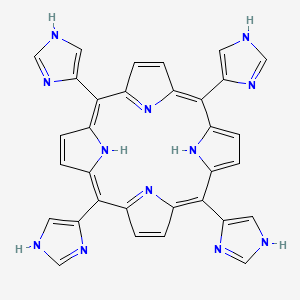
(3-(Ethoxymethyl)phenyl)boronic acid
Descripción general
Descripción
(3-(Ethoxymethyl)phenyl)boronic acid: is an organic compound with the molecular formula C9H13BO3 . It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Mecanismo De Acción
Target of Action
The primary target of (3-(Ethoxymethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is a solid under normal conditions . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can significantly impact the action of the compound.
Análisis Bioquímico
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with diols in biological molecules .
Cellular Effects
Boronic acids have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms . They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and can have long-term effects on cellular function .
Metabolic Pathways
Boronic acids can participate in various metabolic processes .
Transport and Distribution
Boronic acids can interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids can be directed to specific compartments or organelles based on their chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethoxymethyl)phenyl)boronic acid typically involves the reaction of 3-(Ethoxymethyl)phenyl)magnesium bromide with trimethyl borate , followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-(Ethoxymethyl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronic esters.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are typically employed.
Major Products:
Oxidation: Phenols
Reduction: Boronic esters
Substitution: Various substituted boronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-(Ethoxymethyl)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of therapeutics . They can interact with diols in biological molecules, making them useful in glycoprotein and glycopeptide research .
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals . Its ability to form stable complexes with sugars and other diols makes it useful in sensing and separation technologies .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 3-Methoxyphenylboronic acid
- 4-Ethoxyphenylboronic acid
Comparison: (3-(Ethoxymethyl)phenyl)boronic acid is unique due to the presence of the ethoxymethyl group , which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has enhanced solubility and different steric properties, making it suitable for specific applications in synthesis and biological research .
Propiedades
IUPAC Name |
[3-(ethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6,11-12H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQGDLDTWVOSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B3081594.png)


![1-[2-(3-Fluorophenyl)acetyl]piperidine-2-carboxylic acid](/img/structure/B3081616.png)



![methyl[(2S)-pyrrolidin-2-ylmethyl]amine](/img/structure/B3081642.png)



![(3'-Chloro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B3081676.png)


